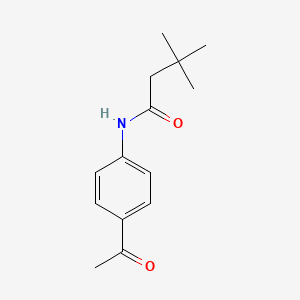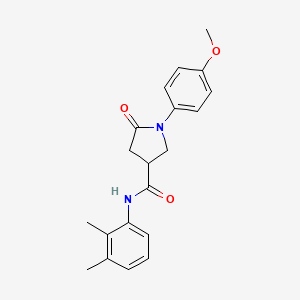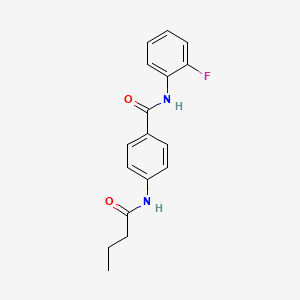![molecular formula C16H21N3O3S B11169674 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11169674.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 3,4-dimethoxybenzyl group and a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids or their derivatives. The reaction is usually carried out under acidic or basic conditions, often with the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
Introduction of the 3,4-Dimethoxybenzyl Group: : The 3,4-dimethoxybenzyl group can be introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxybenzyl chloride can react with the thiadiazole derivative in the presence of a base like potassium carbonate (K2CO3) to form the desired product.
-
Attachment of the 2,2-Dimethylpropanamide Moiety: : The final step involves the acylation of the thiadiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the thiadiazole ring or the carbonyl group in the propanamide moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bases like potassium carbonate (K2CO3) and acids like hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
-
Medicine: : The compound’s biological activities make it a candidate for drug development. It is evaluated for its efficacy and safety in treating various diseases and conditions.
-
Industry: : In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
-
Inhibiting Enzymes: : The thiadiazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity. This can affect various biochemical pathways and processes.
-
Modulating Receptors: : The compound may bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
-
Interfering with DNA/RNA: : The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
-
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea: : This compound has a phenylurea moiety instead of the propanamide group, leading to different biological activities and applications.
-
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide: : The presence of a benzamide group instead of the propanamide group results in variations in chemical reactivity and biological properties.
-
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea: : This compound features a methoxyphenylurea moiety, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)14(20)17-15-19-18-13(23-15)9-10-6-7-11(21-4)12(8-10)22-5/h6-8H,9H2,1-5H3,(H,17,19,20) |
InChI Key |
JEPFWHFTCDPDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169593.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11169598.png)
![N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11169599.png)

![ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate](/img/structure/B11169612.png)
![3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11169616.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide](/img/structure/B11169617.png)
![N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11169623.png)
![methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B11169638.png)
![[(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine](/img/structure/B11169649.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11169655.png)
![2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169660.png)
